1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid
Overview
Description
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group, with a 4-bromo-2-fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 4-bromo-2-fluorophenylacetic acid, using a reagent like diazomethane or a similar carbene source. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as rhodium or copper complexes.
Another method involves the use of a Grignard reagent, where 4-bromo-2-fluorophenylmagnesium bromide reacts with ethyl diazoacetate, followed by hydrolysis to yield the desired cyclopropanecarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form derivatives such as ketones or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 1-(4-substituted-2-fluorophenyl)cyclopropanecarboxylic acid derivatives.
Reduction: Formation of 1-(4-bromo-2-fluorophenyl)cyclopropanol.
Oxidation: Formation of 1-(4-bromo-2-fluorophenyl)cyclopropanone.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The cyclopropane ring can interact with active sites, while the bromo and fluoro substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid
- 1-(4-Bromo-2-chlorophenyl)cyclopropanecarboxylic acid
- 1-(4-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid
Uniqueness
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid is unique due to the combination of bromine and fluorine substituents, which can significantly influence its reactivity and interaction with biological targets. The presence of both halogens can enhance the compound’s stability and binding properties, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPADMCJEKQAEKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)Br)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735537 | |
Record name | 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872422-15-6 | |
Record name | 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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